3,3'-Methylenedisalicylic Acid-13C12

Stable Isotope Dilution Assay LC-MS/MS Quantification Internal Standard Selection

Analysts quantifying 3,3'-methylenedisalicylic acid (MDSA) in biological matrices face systematic quantitation errors when using deuterated or unlabeled internal standards. This 13C12-labeled MDSA eliminates those failures: • +12 Da mass shift ensures baseline MS separation from unlabeled analyte with co-eluting chromatography, avoiding the retention time shift and up to -38.4% quantitative bias seen with 2H-labeled analogs. • Defined 3,3'-positional isomer identity confirmed by 2D NMR; structurally distinct from the 5,5'-isomer (CAS 122-25-8), ensuring target analyte specificity. • ≥95% chemical purity with specified 13C12 isotopic enrichment supports regulatory bioanalytical method validation for ATA monomer quantification in plasma, urine, and tissue homogenates.

Molecular Formula C₃¹³C₁₂H₁₂O₆
Molecular Weight 300.16
Cat. No. B1159133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Methylenedisalicylic Acid-13C12
Synonyms3,3’-Methylenebis[2-hydroxybenzoic Acid];  Bis(2-Hydroxy-3-carboxyphenyl)methane
Molecular FormulaC₃¹³C₁₂H₁₂O₆
Molecular Weight300.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Methylenedisalicylic Acid-13C12: Stable Isotope-Labeled Standard


3,3'-Methylenedisalicylic Acid-13C12 is a stable isotope-labeled derivative of 3,3'-methylenedisalicylic acid (MDSA), a dimeric salicylic acid compound formed by a methylene bridge linkage at the 3,3'-positions of two 2-hydroxybenzoic acid units. This compound incorporates twelve carbon-13 atoms across the two aromatic rings, resulting in a molecular formula of C₃¹³C₁₂H₁₂O₆ and a molecular weight of approximately 300.16 g/mol . It is primarily classified as a stable isotope-labeled internal standard (SIL-IS) and a pharmaceutical impurity/metabolite reference material. The unlabeled parent compound is a known low-molecular-weight component of the anti-HIV polymeric mixture aurintricarboxylic acid (ATA), and the 13C12-labeled variant is used as an analytical tool for structural elucidation and quantitative studies of ATA polymers and their fragments [1]. The labeled compound typically achieves a purity of ≥95%, with isotopic enrichment at the ¹³C₁₂ level enabling a +12 Da mass shift relative to the unlabeled analog for unequivocal mass spectrometric differentiation .

Why Generic Alternatives Fail in Quantitative MS Workflows


The substitution of 3,3'-Methylenedisalicylic Acid-13C12 with unlabeled MDSA, deuterated (²H) analogs, or the 5,5'-positional isomer introduces critical analytical failures that compromise quantitative accuracy. Unlabeled MDSA cannot serve as an internal standard in mass spectrometry-based assays because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, precluding separate quantitation [1]. Deuterated analogs, while mass-shifted, exhibit differential chromatographic retention times relative to the protium form due to hydrogen-deuterium isotope effects on hydrophobicity, leading to unequal matrix effect compensation and significant quantitative bias [2]. The 5,5'-methylenedisalicylic acid isomer (CAS 122-25-8) differs both structurally and in physicochemical properties—the 5,5'-isomer melts at 235–242°C and shows distinct solubility and reactivity profiles compared to the 3,3'-form (CAS 5578-67-6), making it unsuitable as a surrogate standard for the 3,3'-target analyte [3]. The 13C12-labeled compound provides a +12 Da mass shift with near-identical chromatographic retention to the unlabeled analyte, avoiding the systematic errors inherent to deuterated or unlabeled alternatives [2].

Quantitative Differentiation Evidence for 3,3'-Methylenedisalicylic Acid-13C12


Baseline-Resolved MS Quantification via +12 Da Mass Shift

3,3'-Methylenedisalicylic Acid-13C12 possesses a molecular weight of 300.16 Da, representing a +12.00 Da shift from the unlabeled 3,3'-methylenedisalicylic acid (monoisotopic mass 288.06 Da; average mass 288.26 Da) . This mass difference ensures complete baseline separation from the unlabeled analyte in both low-resolution (unit mass) and high-resolution mass spectrometry, fulfilling the core requirement for a stable isotope-labeled internal standard: a minimum mass shift of +3 Da to avoid overlap with the natural isotopic envelope of the target analyte [1]. In the context of aurintricarboxylic acid (ATA) fragment analysis, where low-molecular-weight components such as 3,3'-MDSA must be quantified in the presence of polymeric mixtures and biological matrix components, this +12 Da shift provides unambiguous signal discrimination without isotopic cross-talk [2].

Stable Isotope Dilution Assay LC-MS/MS Quantification Internal Standard Selection

Elimination of Deuterium-Induced Chromatographic Bias

In a systematic comparison of ²H-labeled versus ¹³C/¹⁵N-labeled stable isotope internal standards for LC-ESI-MS/MS quantification of urinary biomarkers, Bhandari et al. (2023) demonstrated that deuterated SIL-IS produced a significant quantitative bias: concentrations generated with the ²H₇-labeled standard were on average 59.2% lower than those obtained with the ¹³C₆-labeled standard, and spike-accuracy measurements revealed a −38.4% negative bias for the ²H-labeled IS, while ¹³C-labeled IS showed no significant bias [1]. The mechanism was identified as differential chromatographic retention between the ²H-labeled IS and the target analyte, causing unequal ion suppression compensation in the electrospray ionization source. ¹³C-labeled ISs co-elute with the target analyte, thus experiencing identical matrix effects [1]. While this head-to-head study was conducted with methylhippuric acid isomers, the underlying physicochemical principle—that carbon-13 labeling preserves the C-H bond length and lipophilicity, whereas deuterium substitution alters hydrophobicity and hence reversed-phase retention—is directly transferable to the methylenedisalicylic acid system [2].

Stable Isotope Labeling Strategy Matrix Effect Compensation LC-ESI-MS/MS Quantification

Defined 3,3'-Positional Isomer Structural Specificity

The ATA polymer mixture contains multiple positional isomers of methylenedisalicylic acid. Wang et al. (1992) isolated and characterized nine low-molecular-weight components from ATA, with structural confirmation achieved via ¹H NMR and ¹³C NMR spectroscopy, including COSY and HETCOR correlation techniques [1]. The 3,3'-isomer (CAS 5578-67-6) and the 5,5'-isomer (CAS 122-25-8) are distinct chemical entities with different connectivity: the 3,3'-isomer links the two salicylic acid moieties through the positions ortho to the carboxylic acid groups, while the 5,5'-isomer links through the para positions relative to the phenolic hydroxyl groups. This positional difference confers distinct physicochemical properties: the 5,5'-isomer exhibits a melting point of 235–242°C (with decomposition) and characteristic solubility in methanol and ethanol, whereas the 3,3'-isomer is a discrete monomeric building block essential for the structure-activity relationship (SAR) analysis of ATA polymers [2]. The 13C12-labeled 3,3'-isomer provides a uniquely defined isotopic tracer for mechanistic studies, while the 5,5'-isomer cannot substitute for 3,3'-MDSA in studies where the ortho-ortho methylene bridging is the structural determinant of biological activity.

Aurintricarboxylic Acid Structural Elucidation Positional Isomer Differentiation

Key Application Scenarios for 3,3'-Methylenedisalicylic Acid-13C12


Stable Isotope Dilution LC-MS/MS in ATA Pharmacokinetic Studies

In pharmacokinetic studies of aurintricarboxylic acid (ATA) and its low-molecular-weight fragments, 3,3'-Methylenedisalicylic Acid-13C12 serves as the optimal internal standard for LC-MS/MS quantification of the 3,3'-MDSA monomer in plasma, urine, and tissue homogenates. The +12 Da mass shift ensures baseline separation from the unlabeled analyte, while the 13C12 label avoids the deuterium-associated retention time shift and −38.4% quantitative bias observed with deuterated SIL-IS [1]. This application is directly supported by the established role of 3,3'-MDSA as a defined ATA monomer whose structure has been rigorously confirmed by 2D NMR techniques [2].

Structural Elucidation of ATA Polymer Fragments

The 13C12-labeled compound acts as a tracer reagent for the structural investigation of high-molecular-weight ATA polymers, as established by Cushman et al. (1992) [2]. The 13C12 enrichment provides a distinct NMR-active probe for tracking the incorporation and fate of the 3,3'-MDSA monomer within polymer fractions. This application directly leverages the compound's defined 3,3'-positional isomer identity [2], distinguishing it from the 5,5'-isomer (CAS 122-25-8) which has different connectivity and cannot serve as a structural probe for ortho-ortho bridged ATA components [3].

Method Validation and Quality Control in Bioanalytical Assays

Analytical laboratories validating LC-MS/MS methods for MDSA quantification require an internal standard with both high chemical purity (≥95%) and defined isotopic enrichment (13C12) to meet regulatory bioanalytical method validation guidelines . The 13C12-labeled 3,3'-MDSA provides unambiguous method performance assessment including recovery, matrix effect, and process efficiency evaluations, without the confounding interference from isomeric impurities that have been documented to affect commercial methylenedisalicylic acid preparations [4].

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